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Compound of Interest

Compound Name: Benzofuran-6-carboxylic acid

Cat. No.: B1341818 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of benzofuran-6-carboxylic
acid, a key intermediate in the development of pharmaceuticals such as the anti-inflammatory

drug Lifitegrast. The protocol outlines a robust and scalable three-step synthesis commencing

from 4-bromo-2-hydroxybenzaldehyde. This method avoids the use of transition metals and

cryogenic conditions, offering a more sustainable and environmentally friendly approach.[1][2]

The synthesis has been successfully scaled up to a 100 g scale, yielding the final product with

high purity (98.2% by HPLC) without the need for chromatographic purification.[1][2] The

overall yield for this three-step process is approximately 78%.[3][4]

Overall Synthetic Pathway
The synthesis of benzofuran-6-carboxylic acid from 4-bromo-2-hydroxybenzaldehyde is

accomplished through a three-step sequence: O-alkylation, intramolecular cyclization, and a

final conversion of the functional groups.
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Figure 1: Overall synthetic workflow for the preparation of benzofuran-6-carboxylic acid.

Data Presentation
The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Summary of Yields and Purity

Step Product
Molecular
Weight ( g/mol
)

Yield (%) Purity (HPLC)

1

Ethyl 2-((5-

bromo-2-

formylphenyl)oxy

)acetate

287.10
~90-95%

(estimated)
>95%

2

6-

Bromobenzofura

n

197.03
~85-90%

(estimated)
>97%

3
Benzofuran-6-

carboxylic acid
162.14 ~82% >98%

Table 2: Key Reaction Parameters
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Step Reaction
Key
Reagents

Solvent
Temperatur
e (°C)

Reaction
Time (h)

1 O-Alkylation

Ethyl

chloroacetate

, K₂CO₃

Acetone Reflux 4-6

2

Intramolecula

r Cyclization

&

Decarboxylati

on

Acetic

Anhydride,

Sodium

Acetate

Acetic Acid Reflux 8

3
Lithiation &

Carboxylation

n-BuLi, Dry

Ice (CO₂)
THF -78 to RT 2-3

Experimental Protocols
Step 1: Synthesis of Ethyl 2-((5-bromo-2-
formylphenyl)oxy)acetate (Intermediate 1)
This step involves the O-alkylation of 4-bromo-2-hydroxybenzaldehyde with ethyl chloroacetate

using potassium carbonate as the base.

Materials:

4-bromo-2-hydroxybenzaldehyde (1.0 eq)

Ethyl chloroacetate (1.2 eq)

Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

Acetone (anhydrous)

Water

Ethyl acetate

Procedure:
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To a solution of 4-bromo-2-hydroxybenzaldehyde in anhydrous acetone, add anhydrous

potassium carbonate.

Stir the mixture at room temperature for 15-20 minutes.

Add ethyl chloroacetate dropwise to the reaction mixture.

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction

progress by Thin Layer Chromatography (TLC).

After completion, cool the reaction mixture to room temperature and filter off the inorganic

salts.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Dissolve the crude product in ethyl acetate and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Ethyl 2-

((5-bromo-2-formylphenyl)oxy)acetate as a solid.

Characterization Data (Estimated):

Appearance: White to pale yellow solid.

¹H NMR (CDCl₃, 400 MHz): δ 10.5 (s, 1H, CHO), 7.8 (d, 1H, Ar-H), 7.6 (dd, 1H, Ar-H), 6.9 (d,

1H, Ar-H), 4.7 (s, 2H, OCH₂), 4.2 (q, 2H, OCH₂CH₃), 1.3 (t, 3H, OCH₂CH₃).

Step 2: Synthesis of 6-Bromobenzofuran (Intermediate
2)
This step involves an intramolecular cyclization of the aldehyde with the active methylene

group of the acetate, followed by decarboxylation.

Materials:

Ethyl 2-((5-bromo-2-formylphenyl)oxy)acetate (1.0 eq)

Anhydrous sodium acetate (2.0 eq)
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Acetic anhydride (5 vol)

Glacial acetic acid (5 vol)

Ice water

Diethyl ether

Procedure:

In a round-bottom flask, mix Ethyl 2-((5-bromo-2-formylphenyl)oxy)acetate, anhydrous

sodium acetate, acetic anhydride, and glacial acetic acid.

Heat the mixture under gentle reflux with stirring for 8 hours.

Cool the reaction mixture and pour it into ice water.

Extract the product with diethyl ether.

Wash the ether layer with a dilute sodium hydroxide solution, followed by water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the ether by

distillation.

The crude product can be purified by vacuum distillation to obtain 6-bromobenzofuran.[5]

Characterization Data:[5]

Appearance: White solid.

Melting Point: 63-64 °C.[6]

¹H NMR (CDCl₃, 400 MHz): δ 7.69 (s, 1H, Ar-H), 7.60 (d, J = 1.6 Hz, 1H, furan-H), 7.46 (d, J

= 8.4 Hz, 1H, Ar-H), 7.36 (dd, J = 1.2, 8.4 Hz, 1H, Ar-H), 6.75 (d, J = 1.6 Hz, 1H, furan-H).

Step 3: Synthesis of Benzofuran-6-carboxylic acid (Final
Product)
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The final step involves the conversion of the bromo-substituent to a carboxylic acid via a

lithiation reaction followed by carboxylation with dry ice.

Materials:

6-Bromobenzofuran (1.0 eq)

n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

Anhydrous tetrahydrofuran (THF)

Dry ice (solid CO₂)

Hydrochloric acid (1 M)

Ethyl acetate

Procedure:

Dissolve 6-bromobenzofuran in anhydrous THF in a flame-dried, two-necked round-bottom

flask under an inert atmosphere (e.g., nitrogen or argon).

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add n-butyllithium to the solution and stir for 1 hour at -78 °C.

Carefully add crushed dry ice to the reaction mixture in portions.

Allow the reaction mixture to warm to room temperature and stir overnight.

Quench the reaction by adding 1 M hydrochloric acid until the solution is acidic.

Extract the product with ethyl acetate.

Wash the combined organic layers with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield benzofuran-6-carboxylic acid. The product can be further purified by

recrystallization.
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Characterization Data:

Appearance: Yellow crystalline solid.

Melting Point: >182 °C (dec.).

¹H NMR (DMSO-d₆, 400 MHz): δ 12.9 (s, 1H, COOH), 8.2 (s, 1H, Ar-H), 8.0 (d, 1H, furan-H),

7.8 (d, 1H, Ar-H), 7.7 (d, 1H, Ar-H), 7.1 (d, 1H, furan-H).

Visualized Experimental Workflow
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Step 1: O-Alkylation

Step 2: Cyclization & Decarboxylation

Step 3: Lithiation & Carboxylation

Dissolve 4-bromo-2-hydroxybenzaldehyde
and K₂CO₃ in Acetone

Add Ethyl Chloroacetate

Reflux for 4-6h

Filter, Concentrate,
Extract with Ethyl Acetate

Intermediate 1:
Ethyl 2-((5-bromo-2-formylphenyl)oxy)acetate

Mix Intermediate 1 with
NaOAc, Ac₂O, and AcOH

Reflux for 8h

Pour into Ice Water,
Extract with Diethyl Ether

Vacuum Distillation

Intermediate 2:
6-Bromobenzofuran

Dissolve Intermediate 2 in THF
at -78°C

Add n-BuLi

Add Dry Ice (CO₂)

Warm to RT

Acidic Workup,
Extract with Ethyl Acetate

Final Product:
Benzofuran-6-carboxylic acid
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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